![molecular formula C6H4BCl3O2 B1446842 2,3,6-trichlorophenylboronic acid CAS No. 851756-53-1](/img/structure/B1446842.png)
2,3,6-trichlorophenylboronic acid
Overview
Description
2,3,6-trichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl3O2. It is a derivative of phenylboronic acid where three chlorine atoms are substituted at the 2, 3, and 6 positions on the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of 2,3,6-trichlorophenyl halides using palladium-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed borylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-trichlorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in oxidation reactions to form phenols and reduction reactions to yield the corresponding boronic esters .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or other reducing agents in suitable solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronic Esters: Produced via reduction reactions.
Scientific Research Applications
2,3,6-trichlorophenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-trichlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product . The boronic acid moiety acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
- 2,4,6-Trichlorophenylboronic acid
- 2,3,5-Trichlorophenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: 2,3,6-trichlorophenylboronic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Biological Activity
2,3,6-Trichlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article compiles and synthesizes research findings regarding the biological activity of this compound, highlighting its mechanisms of action and clinical implications.
Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding with diols and amino acids. The boron atom forms a stable complex with the hydroxyl groups of biomolecules, which can inhibit enzyme activity or alter cellular signaling pathways.
Key Mechanisms:
- Proteasome Inhibition : Similar compounds have been shown to inhibit proteasome activity by targeting the threonine residue in the active site. This leads to the accumulation of pro-apoptotic factors in cancer cells, inducing cell cycle arrest and apoptosis .
- Antibacterial Activity : Boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The interaction with serine residues in the active site of these enzymes is crucial for their inhibitory effects .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase . The compound's ability to interfere with proteasome function highlights its potential as a lead compound for developing new anticancer therapies.
Antibacterial Activity
The compound has demonstrated effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves covalent binding to β-lactamases, enhancing the efficacy of existing β-lactam antibiotics . This property positions it as a promising candidate in the fight against multidrug-resistant bacterial infections.
Antiviral Activity
While less studied than its antibacterial and anticancer properties, some boronic acids have shown antiviral effects by inhibiting viral proteases. This suggests that this compound could also be explored for antiviral applications .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on U266 human multiple myeloma cells. The results indicated an IC50 value of approximately 8 nM, demonstrating potent growth inhibition . Further pharmacokinetic studies suggested that optimizing delivery methods could enhance therapeutic concentrations at target sites.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of various boronic acids against resistant strains of Escherichia coli and Klebsiella pneumoniae. The findings revealed that this compound exhibited a Ki value of 0.004 µM against class C β-lactamases, showcasing its high affinity and potential clinical relevance in treating resistant infections .
Data Tables
Activity | IC50/Ki Value | Target | Effect |
---|---|---|---|
Anticancer | ~8 nM | U266 cells | Growth inhibition |
Antibacterial | 0.004 µM | Class C β-lactamases | Enzyme inhibition |
Antiviral | TBD | Viral proteases | Potential inhibition |
Properties
IUPAC Name |
(2,3,6-trichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIKELJCFCNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287950 | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-53-1 | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851756-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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